

Comparative potency of furopyridine methanamine kinase inhibitors

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Compound of Interest

Compound Name: *Furo[2,3-c]pyridin-2-ylmethanamine*

CAS No.: 153863-91-3

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Publish Comparison Guide: Comparative Potency of Furopyridine Methanamine Kinase Inhibitors

Executive Summary & Chemical Rationale

Topic: Furopyridine Methanamine Kinase Inhibitors Primary Target Class: Tyrosine Kinases (EGFR) and Serine/Threonine Kinases (CDK2, MK2). Structural Focus: The fusion of a furopyridine core (specifically furo[2,3-c]pyridine or furo[2,3-b]pyridine) with a methanamine-linked side chain.

Technical Overview: Furopyridine methanamine inhibitors represent a specialized class of ATP-competitive kinase inhibitors. The furopyridine scaffold acts as a bioisostere to the adenine ring of ATP, anchoring the molecule within the kinase hinge region via hydrogen bonding. The methanamine (aminomethyl) linker provides a critical flexible "hinge" that allows the pendant aromatic group (often a pyridine or substituted phenyl ring) to orient deeply into the hydrophobic back pocket or extend toward the solvent front, depending on the specific kinase topology.

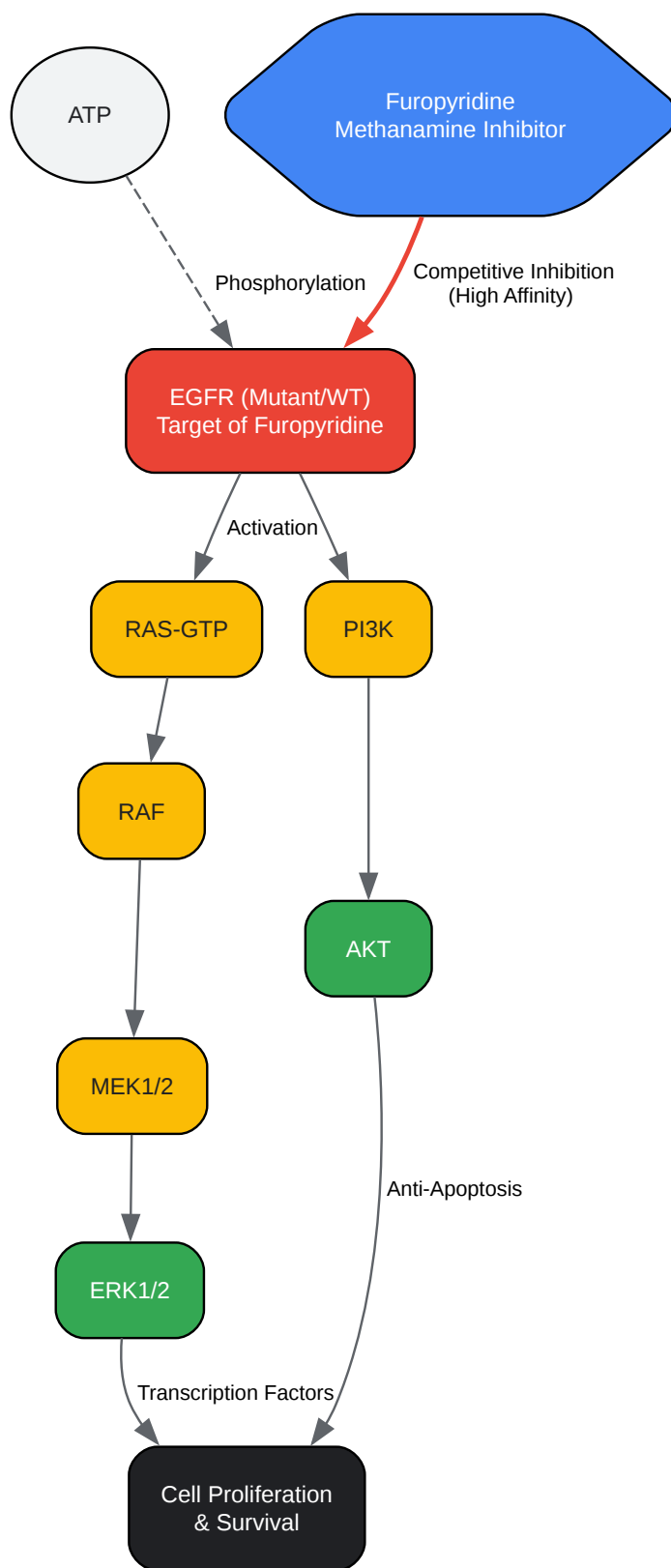
This guide compares the potency of these inhibitors against industry standards (e.g., Erlotinib, Roscovitine), focusing on their efficacy against resistant mutations (e.g., EGFR T790M).

Mechanism of Action & Signaling Topography

To understand the potency differences, one must visualize the signaling cascades these inhibitors disrupt. The furopyridine methanamine class is particularly potent in blocking the EGFR-driven tumorigenesis pathway.

Pathway Visualization: EGFR Signaling Blockade

The following diagram illustrates the upstream inhibition of EGFR by furopyridine methanamine derivatives (PD-Series), preventing the phosphorylation of downstream effectors ERK and AKT.



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Caption: Figure 1. Mechanism of Action. Furopyridine methanamine inhibitors competitively displace ATP at the EGFR hinge region, silencing downstream MAPK (RAS/RAF/MEK) and PI3K/AKT signaling cascades.

Comparative Potency Analysis

The potency of furopyridine methanamine inhibitors is heavily influenced by the specific isomeric fusion (furo[2,3-c] vs. furo[2,3-b]) and the substitution on the methanamine nitrogen.

Dataset A: EGFR Inhibition (NSCLC Models)

Source Data: Todsaporn et al. (2024) Context: Non-Small Cell Lung Cancer (NSCLC) often develops resistance to 1st-generation inhibitors (Erlotinib) via the T790M mutation.

Compounds:

- PD18 & PD23: Furo[2,3-c]pyridine derivatives with a pyridin-3-yl-methanamine side chain.[\[1\]](#)
- Standard: Erlotinib (1st Gen), Osimertinib (3rd Gen).

| Compound | Scaffold Type | Target Variant | IC50 (nM) | Potency vs. Erlotinib |
|-------------|---------------------|--------------------|-----------|-----------------------|
| PD23 | Furo[2,3-c]pyridine | EGFR (L858R/T790M) | 3.23 | >100x More Potent |
| PD18 | Furo[2,3-c]pyridine | EGFR (L858R/T790M) | 10.84 | >30x More Potent |
| PD56 | Furo[2,3-c]pyridine | EGFR (WT) | 12.36 | Comparable |
| Erlotinib | Quinazoline | EGFR (L858R/T790M) | >1000 | Resistant |
| Osimertinib | Pyrimidine | EGFR (L858R/T790M) | ~3.0 | Equivalent |

Insight: The methanamine linker in PD23 allows the inhibitor to accommodate the bulky Methionine gatekeeper residue (T790M) better than the rigid quinazoline core of Erlotinib.

Dataset B: CDK2 Inhibition (Cell Cycle Regulation)

Source Data: Comparison of Furo[2,3-b] variants (Recent SAR studies) Context: CDK2/Cyclin A inhibition for solid tumors.

| Compound | Side Chain Modification | IC50 (μM) | Selectivity Profile |
|-------------|--------------------------|------------------------|-----------------------|
| Cmpd 14 | Ethyl ester / Thiophene | 0.93 | Moderate (Hits CDK1) |
| Cmpd 4 | Pyridin-3-yl-methanamine | 0.24 | High (CDK2 Selective) |
| Roscovitine | Purine (Standard) | 0.39 | Moderate |

Insight: The introduction of the methanamine moiety (Cmpd 4) improves potency by 1.6-fold over the clinical standard Roscovitine, likely due to enhanced hydrogen bonding with the Asp145 residue in the CDK2 active site.

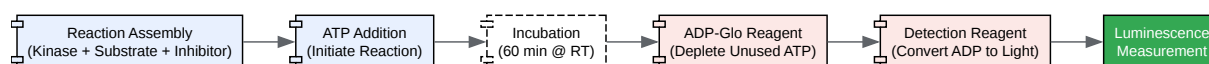
Experimental Protocols for Validation

To replicate these findings or validate new derivatives, the following self-validating protocols are recommended.

Protocol A: In Vitro Kinase Assay (ADP-Glo)

Rationale: This assay quantifies kinase activity by measuring ADP production, which is directly proportional to ATP consumption. It is less prone to interference from fluorescent compounds than FRET-based assays.

Workflow Diagram:



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Caption: Figure 2. ADP-Glo Kinase Assay Workflow. A bioluminescent assay platform for determining IC50 values.

Step-by-Step Methodology:

- Preparation: Dilute furopyridine inhibitors in DMSO (10 mM stock) to create a 10-point serial dilution series.
- Enzyme Mix: Prepare 2x Kinase/Substrate buffer (e.g., 2 ng/μL EGFR, 0.2 μg/μL Poly(Glu,Tyr)).
- Incubation: Add 2.5 μL inhibitor + 2.5 μL Enzyme Mix to 384-well plate. Incubate 10 min at RT (allows inhibitor binding).
- Initiation: Add 2.5 μL 2x ATP solution (10 μM final). Incubate 60 min.
- Termination: Add 5 μL ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. Incubate 40 min.
- Detection: Add 10 μL Kinase Detection Reagent. Incubate 30 min.
- Read: Measure luminescence on a plate reader (e.g., EnVision).
- Validation: Z-factor must be > 0.^[1]5. Reference inhibitor (e.g., Staurosporine) must yield historical IC50.

Protocol B: Cellular Viability (MTT Assay)

Rationale: Confirms that enzymatic inhibition translates to cellular death.

- Seeding: Seed A549 (NSCLC) cells at 5,000 cells/well in 96-well plates.
- Treatment: After 24h, treat with inhibitors (0.01 - 100 μM) for 72h.
- Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
- Solubilization: Remove media, add DMSO to dissolve formazan crystals.
- Analysis: Absorbance at 570 nm. Calculate GI50 (Growth Inhibition 50%).

Synthesis & Structure-Activity Relationship (SAR)

The synthesis of these compounds typically relies on a key nucleophilic substitution or reductive amination to install the methanamine group.

- Core Scaffold: Furo[2,3-c]pyridine.[1][2][3]
- Key Intermediate: 4-(chloromethyl)-furo[2,3-c]pyridine.[1][3]
- Reaction: Reaction with pyridin-3-yl-methanamine (or similar amines) in the presence of base (K₂CO₃) or via reductive amination of the corresponding aldehyde.

SAR Critical Insight:

- C2-Position: Substitution here affects solubility and metabolic stability.
- Methanamine Linker: The NH group often acts as a hydrogen bond donor. Methylation of this nitrogen (N-Me) typically decreases potency, suggesting the H-bond is critical for binding to the kinase hinge region.

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